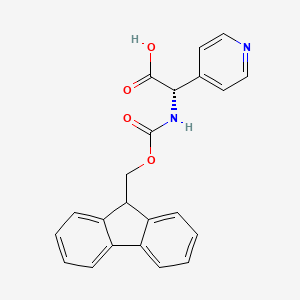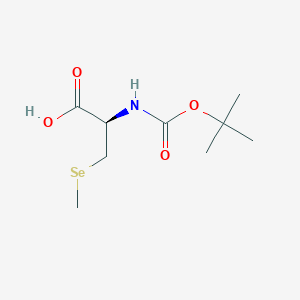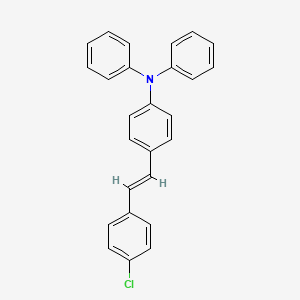
4-(4-Chlorostyryl)-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorostyryl)-N,N-diphenylaniline is an organic compound that belongs to the class of styryl-substituted aromatic amines This compound is characterized by the presence of a chlorostyryl group attached to an N,N-diphenylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorostyryl)-N,N-diphenylaniline typically involves the reaction of 4-chlorocinnamic acid with N,N-diphenylaniline under specific conditions. One common method involves the use of a palladium-catalyzed Heck reaction, where 4-chlorocinnamic acid is coupled with N,N-diphenylaniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorostyryl)-N,N-diphenylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorostyryl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(4-Chlorostyryl)-N,N-diphenylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorostyryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Fluorostyryl)-N,N-diphenylaniline
- 4-(4-Bromostyryl)-N,N-diphenylaniline
- 4-(4-Iodostyryl)-N,N-diphenylaniline
Uniqueness
4-(4-Chlorostyryl)-N,N-diphenylaniline is unique due to the presence of the chlorostyryl group, which imparts distinct chemical and physical properties. Compared to its fluorine, bromine, and iodine analogs, the chlorine atom provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C26H20ClN |
|---|---|
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
4-[(E)-2-(4-chlorophenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C26H20ClN/c27-23-17-13-21(14-18-23)11-12-22-15-19-26(20-16-22)28(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-20H/b12-11+ |
Clave InChI |
OYPSZYCHFDMPDH-VAWYXSNFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)



![1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B13142897.png)
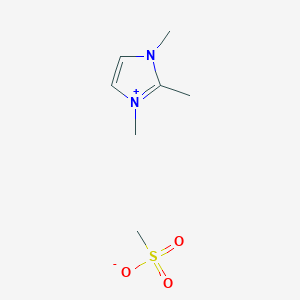
![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)
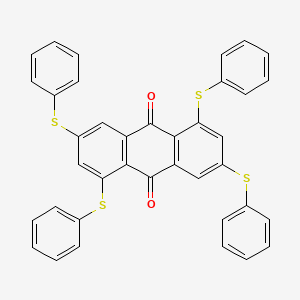
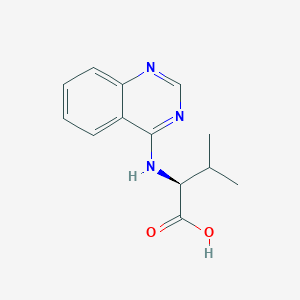


![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
